Guvacoline

Description

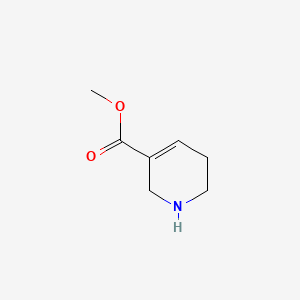

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPLDWLIOGXSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197805 | |

| Record name | Norarecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-19-2 | |

| Record name | Guvacoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norarecoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norarecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUVACOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Guvacoline on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest in cholinergic pharmacology. As a structural analogue of arecoline, the primary psychoactive agent in betel nuts, guvacoline's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) is a key area of research. This technical guide provides a comprehensive overview of the mechanism of action of guvacoline on the five subtypes of muscarinic receptors (M1-M5), detailing its binding affinity, functional efficacy, and downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Guvacoline's Interaction with Muscarinic Receptor Subtypes

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors.[1] Its binding to these receptors initiates a cascade of intracellular events that are characteristic of muscarinic activation. However, the precise binding affinity and functional potency of guvacoline across all five muscarinic receptor subtypes have not been exhaustively characterized in publicly available literature. Existing research suggests that guvacoline is generally less potent than its methylated counterpart, arecoline.[2]

Binding Affinity and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of guvacoline for each of the five muscarinic receptor subtypes (M1-M5) is not extensively documented. However, some studies have provided pD2 values, which are the negative logarithm of the EC50, for guvacoline at specific tissue preparations rich in certain muscarinic receptor subtypes.

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M1 | - | - | Data not available | - |

| M2 (atrial) | Rat atria | pD2 | 6.09 - 8.07 | [3] |

| M3 (ileal) | Rat ileum | pD2 | 6.09 - 8.07 | [3] |

| M4 | - | - | Data not available | - |

| M5 | - | - | Data not available | - |

Note: The pD2 values are presented as a range as reported in the literature for guvacoline and its derivatives at atrial and ileal receptors, which are predominantly of the M2 and M3 subtype, respectively.

Qualitative studies have demonstrated that guvacoline is an agonist at the M1 muscarinic receptor, inducing an increase in intracellular calcium levels in cells engineered to express this receptor subtype.[4]

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic receptors are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.

-

M2 and M4 Receptors: These receptors predominantly couple to G proteins of the Gi/o family.

Gq/11 Signaling Pathway (M1, M3, M5)

Upon activation by an agonist such as guvacoline, M1, M3, and M5 receptors stimulate the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.

Gi/o Signaling Pathway (M2, M4)

Activation of M2 and M4 receptors by guvacoline initiates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., guvacoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled test compound (Guvacoline).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitor concentrations.

-

Reagent Addition:

-

Total Binding: Add radioligand and assay buffer.

-

NSB: Add radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Competitor: Add radioligand and serial dilutions of guvacoline.

-

-

Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of guvacoline to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay is used to measure the functional potency (EC50) of guvacoline at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Guvacoline serial dilutions.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Compound Addition: The instrument automatically adds the guvacoline serial dilutions to the respective wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient calcium increase.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of guvacoline to generate a dose-response curve and determine the EC50 value.

Conclusion

Guvacoline is a full agonist of muscarinic acetylcholine receptors, activating both Gq/11 and Gi/o signaling pathways, depending on the receptor subtype. While its general mechanism of action is understood, a comprehensive quantitative characterization of its binding affinity and functional potency across all five muscarinic receptor subtypes remains an area for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the pharmacological profile of guvacoline and its potential as a tool for studying the cholinergic system or as a lead compound in drug discovery. The continued exploration of guvacoline's interactions with muscarinic receptors will undoubtedly contribute to a deeper understanding of cholinergic neurotransmission and its role in health and disease.

References

- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guvacoline - Wikipedia [en.wikipedia.org]

- 4. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Arecoline: A Technical Guide to the Core Alkaloid of Areca catechu

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline (B194364), a tertiary amine alkaloid, is the principal psychoactive and medicinal constituent of the areca nut, the fruit of the Areca catechu palm.[1][2] This technical guide provides an in-depth overview of arecoline, focusing on its pharmacological properties, mechanisms of action, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into its therapeutic and toxicological profiles.

Introduction

Areca catechu L. (Arecaceae), commonly known as the areca palm, is cultivated in tropical regions of Asia and the Pacific.[3][4] Its fruit, the areca nut, is consumed by millions worldwide, often in the form of a "betel quid."[5] The primary active ingredient responsible for the effects of the areca nut is arecoline (methyl-1,2,5,6-tetrahydro-1-methyl-nicotinate).[6][7] Arecoline is a parasympathomimetic alkaloid with a broad spectrum of pharmacological activities, affecting the nervous, cardiovascular, digestive, and endocrine systems.[3][6] While it has been investigated for potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia, its use is also associated with significant health risks, including oral submucous fibrosis and oral squamous cell carcinoma.[6][8] This guide aims to provide a detailed technical understanding of arecoline to support ongoing research and development efforts.

Physicochemical Properties

Arecoline is a colorless to pale yellow crystalline compound.[5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | [1] |

| CAS Number | 63-75-2 | [1] |

| PubChem CID | 2230 | [1] |

| Solubility | Soluble in water, ethanol, ether, and chloroform | [9] |

Pharmacology and Mechanism of Action

Arecoline's primary mechanism of action is as an agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs).[1][10] It acts as a non-selective partial agonist of these receptors, leading to a wide range of physiological effects.[10]

Cholinergic System Activity

Arecoline's effects are predominantly mediated through the activation of muscarinic receptors, particularly the M1, M2, and M3 subtypes.[5] This interaction is responsible for its parasympathomimetic effects, including increased salivation, smooth muscle contraction, and potential cognitive enhancement.[5][8] While it also acts on nicotinic receptors, animal studies suggest that its subjective effects are primarily driven by muscarinic receptor activation.[10] The major metabolite of arecoline, arecaidine, is an inhibitor of γ-aminobutyric acid (GABA) reuptake, which may also contribute to the overall pharmacological profile.[6][10]

Other Receptor Systems and Cellular Effects

Beyond the cholinergic system, arecoline has been shown to interact with other signaling pathways. The stimulant and addictive properties of arecoline are thought to be linked to increased dopaminergic neurotransmission in the mesolimbic pathway.[10] Furthermore, arecoline can generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity in various cell types.[10]

Key Signaling Pathways

Arecoline modulates several critical intracellular signaling pathways, contributing to both its potential therapeutic effects and its toxicity.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Upon binding to mAChRs, arecoline can trigger multiple downstream signaling cascades. One key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via a "triple-membrane-passing" mechanism where mAChR activation leads to the metalloproteinase-mediated cleavage of EGF-like ligands, which then bind to and activate EGFR.[11] This, in turn, initiates downstream kinase signaling, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[11]

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

Arecoline has been implicated in the pathogenesis of fibrosis, including oral submucous fibrosis and cardiac fibrosis.[12] This is mediated, in part, through the activation of the TGF-β/Smad signaling pathway. Arecoline upregulates the expression of TGF-β, which then leads to the phosphorylation of Smad2/3.[12] The activated p-Smad2/3 complex translocates to the nucleus and, in conjunction with transcription factors like SP1, promotes the expression of fibrotic-related proteins such as Connective Tissue Growth Factor (CTGF).[12]

Quantitative Data

The following tables summarize key quantitative data for arecoline from various studies.

Table 1: Receptor Binding and Activity

| Receptor Subtype | Assay | Value (nM) | Reference |

| Muscarinic M1 | EC₅₀ | 7 | |

| Muscarinic M2 | EC₅₀ | 95 | |

| Muscarinic M3 | EC₅₀ | 11 | |

| Muscarinic M4 | EC₅₀ | 410 | |

| Muscarinic M5 | EC₅₀ | 69 |

Table 2: Pharmacokinetic Parameters

| Species | Dose | Parameter | Value | Reference |

| Beagle Dog | 3 mg/kg (oral, as AH*) | Cₘₐₓ | 60.61 ng/mL | [3] |

| Tₘₐₓ | 120.07 min | [3] | ||

| t₁/₂ | 69.32 min | [3] | ||

| Rat | 20 mg/kg (oral) | Cₘₐₓ | Not specified | [13] |

| Tₘₐₓ | Not specified | [13] | ||

| t₁/₂ | Not specified | [13] | ||

| Human | Not specified | Bioavailability (oral mucosa) | 85% | [10] |

| Tₘₐₓ (plasma) | 3 min | [10] |

*AH: Arecoline Hydrobromide

Table 3: In Vitro Metabolism in Human Liver Microsomes (HLM)

| Parameter | Value | Reference |

| Kₘ | 8.68 mM | [14] |

| Vₘₐₓ | 783 nmol/min/mg protein | [14] |

| Apparent Intrinsic Clearance (in vitro) | 90.3 µL/min/mg protein | [14] |

| Apparent Intrinsic Clearance (in vivo) | 57.8 mL/min/kg | [14] |

| Elimination Half-life | 16 min | [15] |

Table 4: Toxicological Data

| Species | Route of Administration | LD₅₀ | Reference |

| Mouse | Subcutaneous | 100 mg/kg | [10] |

| Mouse | Not specified | MLD: 100 mg/kg | [10] |

| Dog | Not specified | MLD: 5 mg/kg | [10] |

| Horse | Not specified | MLD*: 1.4 mg/kg | [10] |

*MLD: Minimum Lethal Dose

Experimental Protocols

This section outlines general methodologies for key experiments commonly used to study arecoline.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of arecoline on a specific cell line.

Methodology:

-

Cell Culture: Culture the desired cell line (e.g., normal fibroblasts, oral squamous cell carcinoma cells) in appropriate media and conditions until they reach 70-80% confluency.[16]

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of arecoline (e.g., 0.001 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[16][17] Include a vehicle control group.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Animal Studies

Objective: To investigate the systemic effects of arecoline in an animal model.

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., male Wistar rats).[12]

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer arecoline via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 5 mg/kg/day and 50 mg/kg/day) for a specified period (e.g., 3 weeks).[12] Include a control group receiving the vehicle.

-

Monitoring: Monitor the animals for any changes in behavior, body weight, and overall health.

-

Sample Collection: At the end of the study, collect blood and tissue samples for further analysis (e.g., histology, Western blotting, pharmacokinetic analysis).

-

Data Analysis: Analyze the collected data to assess the effects of arecoline on the target organs and systems.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins in response to arecoline treatment.

Methodology:

-

Protein Extraction: Extract total protein from cell or tissue samples using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

Arecoline, the primary alkaloid in Areca catechu, exhibits a complex pharmacological profile with significant implications for both therapeutic development and public health. Its activity as a cholinergic agonist and its modulation of various signaling pathways underscore its potential for treating certain neurological disorders. However, its association with carcinogenesis and fibrosis necessitates a thorough understanding of its toxicological mechanisms. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on arecoline and offering standardized methodologies to guide future investigations into its multifaceted biological activities. A comprehensive grasp of its quantitative pharmacology, signaling effects, and experimental evaluation is crucial for harnessing its potential benefits while mitigating its risks.

References

- 1. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Areca alkaloids - Wikipedia [en.wikipedia.org]

- 3. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Arecoline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The molecular mechanisms underlying arecoline-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Low-dose arecoline regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide on the Core Relationship of Guvacoline, Arecoline, and Guvacine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical, metabolic, and pharmacological relationships between the primary Areca nut alkaloids: guvacoline, arecoline (B194364), and guvacine (B1672442). The focus is on their distinct and overlapping interactions with key neurotransmitter systems, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Alkaloids of Areca catechu

The nut of the Areca catechu palm is consumed by hundreds of millions of people worldwide and contains a variety of psychoactive alkaloids.[1][2] Among the most significant are arecoline, guvacoline, and guvacine, which are structurally related pyridine (B92270) alkaloids.[3][4] Arecoline is the most abundant and is primarily responsible for the central nervous system effects of the areca nut.[3][5] Guvacoline, arecoline, and their metabolites, guvacine and arecaidine, contribute to the complex pharmacology of areca nut consumption.[4][6]

Chemical Structures and Metabolic Relationship

Arecoline, guvacoline, and guvacine share a tetrahydropyridine (B1245486) core structure, with their interrelationship defined by metabolic transformations. Arecoline is the N-methylated methyl ester of arecaidine, while guvacoline is the N-demethylated counterpart.[7][8] Guvacine is the carboxylic acid derivative of guvacoline.[9][10]

The primary metabolic pathway involves the hydrolysis of the methyl ester group. Human liver microsomes, particularly carboxylesterase-1 (CES1), rapidly hydrolyze arecoline to arecaidine.[7] Similarly, guvacoline can be hydrolyzed to guvacine, though this conversion occurs at a significantly lower rate.[7][8]

Pharmacological Profiles

The pharmacological actions of these alkaloids are distinct, targeting different neurotransmitter systems. Arecoline and guvacoline primarily interact with muscarinic acetylcholine (B1216132) receptors, while guvacine is a potent inhibitor of GABA uptake.[5][9][10]

Arecoline is a partial agonist of both muscarinic and nicotinic acetylcholine receptors.[1][5][11] Its effects on the central nervous system, such as stimulation and improved cognition, are primarily mediated by its action on muscarinic receptors.[5][12] Guvacoline also acts as a full agonist at muscarinic receptors but lacks the nicotinic activity of arecoline.[10][13][14]

Guvacine is a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[9][15] By blocking these transporters, guvacine increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[15] It shows selectivity for different GAT subtypes.[16][17]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of arecoline, guvacoline, and guvacine with their respective targets.

Table 1: Muscarinic Receptor Agonist Activity of Arecoline

| Receptor Subtype | EC50 (nM) |

| M1 | 7 |

| M2 | 95 |

| M3 | 11 |

| M4 | 410 |

| M5 | 69 |

Table 2: GABA Transporter Inhibitory Activity of Guvacine

| Transporter Subtype | Species | IC50 (µM) |

| GAT-1 | Rat | 39[16] |

| GAT-1 | Human | 14[17] |

| GAT-2 | Rat | 58[16] |

| GAT-3 | Rat | 378[16] |

| GAT-3 | Human | 119[17] |

| BGT-1 | Human | 1870[17] |

Note: Data for guvacoline's binding affinity and efficacy at muscarinic receptor subtypes are not as readily available in the public domain.

Signaling Pathways

Activation of muscarinic receptors by arecoline and guvacoline initiates a cascade of intracellular events through G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[18][19] This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[18][20]

Guvacine's inhibition of GATs leads to an accumulation of GABA in the synaptic cleft.[15] This potentiates the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons.[21] GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization and rapid inhibition.[21] GABA-B receptor activation, through G-protein coupling, leads to downstream effects such as the opening of potassium channels and inhibition of calcium channels, resulting in a slower, more prolonged inhibitory response.[21]

Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor.[22][23][24]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., arecoline) for a specific receptor subtype (e.g., muscarinic M1).

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]N-methylscopolamine).

-

Unlabeled test compound (arecoline).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol is a generalized method for measuring the inhibition of GABA uptake by a test compound.[25]

-

Objective: To determine the IC50 of a test compound (e.g., guvacine) for inhibiting GABA uptake by specific GAT subtypes.

-

Materials:

-

Cell line expressing a specific GAT subtype (e.g., HEK293-hGAT-1).

-

[3H]GABA (radiolabeled GABA).

-

Unlabeled test compound (guvacine).

-

Assay buffer.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate GABA uptake by adding a fixed concentration of [3H]GABA.

-

Incubate for a defined period to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound to determine the IC50 value.

-

Conclusion

Guvacoline, arecoline, and guvacine, while structurally similar, exhibit distinct pharmacological profiles that contribute to the complex effects of areca nut consumption. Arecoline and guvacoline act as muscarinic acetylcholine receptor agonists, while guvacine is a potent GABA reuptake inhibitor. Their metabolic interconversion further complicates their in vivo effects. A thorough understanding of their individual and combined actions is crucial for research into the health consequences of areca nut use and for the potential development of novel therapeutics targeting the cholinergic and GABAergic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Arecoline - Wikipedia [en.wikipedia.org]

- 6. Salivary Areca and tobacco alkaloids for bioverification in the Betel Nut Intervention Trial (BENIT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Guvacoline - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Arecoline Triggers Psychostimulant Responses by Modulating the Intestinal Microbiota to Influence Neurotransmitter Levels and Digestive Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 20. pnas.org [pnas.org]

- 21. mdpi.com [mdpi.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. Receptor-Ligand Binding Assays [labome.com]

- 25. benchchem.com [benchchem.com]

In Vivo Effects of Guvacoline in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, an alkaloid found in the areca nut, is structurally related to the neurotransmitter acetylcholine (B1216132) and is known to act as a muscarinic acetylcholine receptor agonist. Its hydrolyzed metabolite, guvacine (B1672442), is a known inhibitor of gamma-aminobutyric acid (GABA) uptake. Despite its well-defined in vitro activities, there is a significant lack of direct in vivo studies of guvacoline in mouse models. This technical guide provides a comprehensive overview of the anticipated in vivo effects of guvacoline in mice by examining the established pharmacology of muscarinic agonists and GABA uptake inhibitors. This document summarizes quantitative data from relevant mouse model studies, details pertinent experimental protocols, and provides diagrams of the key signaling pathways to guide future research and drug development efforts.

Introduction to Guvacoline and its Pharmacological Profile

Guvacoline is the N-demethylated analog of arecoline, a more extensively studied areca nut alkaloid. Its primary mechanism of action is the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][2] Upon hydrolysis of its methyl ester group, guvacoline is converted to guvacine, which acts as an inhibitor of GABA transporters (GATs), thereby increasing the extracellular concentration of the inhibitory neurotransmitter GABA. Due to this dual pharmacological profile, the in vivo effects of guvacoline in mice are expected to be complex, reflecting a combination of cholinergic stimulation and GABAergic enhancement.

Predicted In Vivo Effects Mediated by Muscarinic Acetylcholine Receptor Agonism

As a muscarinic agonist, guvacoline is expected to elicit a range of behavioral and physiological responses in mice consistent with the activation of the parasympathetic nervous system and modulation of cholinergic pathways in the brain.[2]

Behavioral Effects

Muscarinic agonists have been shown to influence cognition, motor activity, and affective states in mouse models.[3][4]

-

Cognition: Activation of M1 muscarinic receptors is associated with enhanced cognitive function, particularly in learning and memory.[3] Studies with M1-selective agonists have demonstrated improvements in hippocampal-dependent cognitive tasks.[3]

-

Motor Function: Non-selective muscarinic agonists can induce tremors and inhibit spontaneous locomotor activity at higher doses.[5] They have also been shown to augment catalepsy induced by dopamine (B1211576) antagonists like haloperidol.[4][6]

-

Psychosis-related Behaviors: Muscarinic agonists can antagonize amphetamine-induced stereotypy and inhibit conditioned avoidance responses in rodents, suggesting potential antipsychotic-like effects.[4][6]

Table 1: Summary of Quantitative Behavioral Data for Muscarinic Agonists in Rodent Models

| Behavioral Test | Muscarinic Agonist | Animal Model | Dose Range | Key Findings | Reference |

| Amphetamine-Induced Stereotypy | Physostigmine | Rat | 0.05 - 0.1 mg/kg | Dose-dependent antagonism of stereotypy. | [6] |

| Pilocarpine | Rat | 10 mg/kg | Significant antagonism of stereotypy. | [6] | |

| Conditioned Avoidance Response | Physostigmine, Pilocarpine | Rat | Not specified | Dose-dependent inhibition of avoidance response. | [4][6] |

| Haloperidol-Induced Catalepsy | Physostigmine, Pilocarpine | Rat | 0.01 - 0.1 mg/kg (Physostigmine), 2.5 - 10 mg/kg (Pilocarpine) | Dose-dependent augmentation of catalepsy. | [4] |

| Hippocampal-Dependent Learning | VU0357017 (M1 Allosteric Agonist) | Rat | Not specified | Enhanced acquisition of cognitive function. | [3] |

Physiological Effects

The activation of peripheral muscarinic receptors is expected to produce characteristic parasympathomimetic effects.

-

Salivation: Muscarinic agonists are potent secretagogues, stimulating the production of saliva.[5][7]

-

Body Temperature: Systemic administration of non-selective muscarinic agonists typically induces hypothermia.[5][7]

-

Cardiovascular Effects: Muscarinic receptor activation, particularly of the M2 subtype in the heart, leads to bradycardia (decreased heart rate).[8][9]

Table 2: Summary of Quantitative Physiological Data for Muscarinic Agonists in Mouse Models

| Physiological Parameter | Muscarinic Agonist | Mouse Model | Dose Range | Key Findings | Reference |

| Salivation | Pilocarpine, Muscarine | C57BL/6 | Not specified | Increased saliva production. | [7] |

| Body Temperature | Oxotremorine | Mouse | Not specified | Induction of hypothermia. | [5] |

| Heart Rate | Carbachol | Mouse (isolated atria) | Not specified | Negative chronotropic (rate-decreasing) effects. | [9] |

Experimental Protocols for Assessing Muscarinic Agonist Effects

-

Animal Preparation: Acclimatize male or female C57BL/6 mice (8-12 weeks old) to the experimental room for at least one hour. Record the baseline body weight.[7]

-

Drug Administration: Prepare a stock solution of the muscarinic agonist (e.g., pilocarpine) in sterile saline. Administer the agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[7]

-

Saliva Collection: Gently place a pre-weighed cotton ball into the mouse's mouth using forceps. Collect saliva for a defined period (e.g., 15-30 minutes).[7]

-

Quantification: Remove the cotton ball and determine the weight of the collected saliva.[7]

-

Animal Preparation: Measure the baseline core body temperature of the mouse using a rectal thermometer.[7]

-

Drug Administration: Administer the muscarinic agonist or vehicle via an appropriate route (e.g., i.p. or s.c.).[7]

-

Temperature Monitoring: Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]

-

Data Analysis: Calculate the change in body temperature from baseline for each time point.[7]

Muscarinic Acetylcholine Receptor Signaling Pathway

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Predicted In Vivo Effects Mediated by GABA Uptake Inhibition

The hydrolysis of guvacoline to guvacine would lead to the inhibition of GABA transporters (GATs), resulting in increased synaptic GABA levels. This enhancement of GABAergic neurotransmission is expected to produce inhibitory effects on the central nervous system.[10]

Behavioral Effects

Inhibition of GABA uptake has been primarily studied in the context of seizure disorders and pain.

-

Anticonvulsant Activity: GABA uptake inhibitors have demonstrated efficacy in various mouse models of epilepsy, protecting against seizures induced by agents like pentylenetetrazol (PTZ).[11][12]

-

Analgesia: Inhibition of GATs has been shown to produce antinociceptive effects in rodent models of neuropathic and inflammatory pain.[13][14]

-

Anxiety and Locomotion: While some GABAergic drugs have anxiolytic effects, the specific impact of GAT inhibitors on anxiety-related behaviors in mice is less clear and can be dose-dependent.[15] High doses may disrupt motor activity.[15]

Table 3: Summary of Quantitative Behavioral Data for GABA Uptake Inhibitors in Mouse Models

| Behavioral Test | GABA Uptake Inhibitor | Mouse Model | Dose (ED50) | Key Findings | Reference |

| Audiogenic Seizures | Tiagabine | DBA/2 | 1 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] |

| NNC 05-2045 | DBA/2 | 6 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] | |

| SNAP-5114 | DBA/2 | 110 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] | |

| PTZ-Induced Tonic Convulsions | Tiagabine, NNC 05-2045 | NMRI | Not specified | Protection against tonic convulsions. | [12] |

| Neuropathic Pain (Oxaliplatin Model) | Compound 56a | Mouse | Not specified | Antinociceptive properties. | [13] |

Experimental Protocols for Assessing GABA Uptake Inhibitor Effects

-

Animal Preparation: Use male NMRI mice. Administer the GABA uptake inhibitor or vehicle via i.p. injection.[12]

-

Seizure Induction: After a predetermined pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic and tonic-clonic seizures.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from each seizure type.

-

Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 8 mg/kg, i.p.) on four alternate days to induce peripheral neuropathy.[16]

-

Drug Administration: Once neuropathy is established (e.g., day 16), administer the GABA uptake inhibitor or vehicle (e.g., i.p.).[16]

-

Behavioral Testing (Mechanical Allodynia): Measure paw withdrawal thresholds in response to stimulation with von Frey filaments at various time points after drug administration.

-

Data Analysis: Determine the dose-dependent effects of the compound on paw withdrawal thresholds.[16]

GABA Transporter Signaling Pathway

References

- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of muscarinic receptor agonists on animal models of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo muscarinic cholinergic mediated effects of Lu 25-109, a M1 agonist and M2/M3 antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]

- 11. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. GABA-mediated behavioral inhibition during ontogeny in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

An In-depth Technical Guide on the Psychoactive Properties of Guvacoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, a key alkaloid found in the areca nut, contributes to the complex psychoactive effects experienced by betel quid chewers. This technical guide provides a comprehensive overview of the current scientific understanding of guvacoline's psychoactive properties. While research has established its role as a muscarinic acetylcholine (B1216132) receptor agonist, a detailed quantitative profile of its receptor interactions and downstream signaling pathways remains an area of active investigation. This document summarizes the available data on its mechanism of action, summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

Guvacoline, the methyl ester of guvacine (B1672442), is a naturally occurring pyridine (B92270) alkaloid present in the fruit of the Areca catechu palm.[1] For centuries, areca nut preparations, commonly known as betel quid, have been consumed by millions worldwide for their psychoactive effects, which include euphoria, a sense of well-being, and increased stamina.[2][3][4] While arecoline (B194364) is the most abundant and well-studied alkaloid in the areca nut, guvacoline also plays a significant role in its pharmacological profile.[3][5] Understanding the specific psychoactive properties of guvacoline is crucial for elucidating the overall effects of areca nut consumption and for exploring its potential as a pharmacological tool or therapeutic lead.

This guide aims to provide a detailed technical overview of guvacoline's psychoactive properties, focusing on its mechanism of action, receptor interactions, and behavioral effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Mechanism of Action

Guvacoline's primary mechanism of action is believed to be its activity as a muscarinic acetylcholine receptor (mAChR) agonist.[6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] By activating these receptors, guvacoline can modulate a wide range of physiological and psychological processes.

Muscarinic Acetylcholine Receptor Agonism

Guvacoline acts as a full agonist at both atrial and ileal muscarinic receptors.[8] However, it is reported to be less potent than its N-demethylated counterpart, arecoline.[8][9] The activation of mAChRs by guvacoline is thought to be the primary driver of its psychoactive effects. Unlike arecoline, guvacoline appears to lack significant activity at nicotinic acetylcholine receptors.[6]

Interaction with GABAergic System

While guvacoline itself has not been shown to directly interact with GABA transporters, its metabolite, guvacine, is a known competitive inhibitor of GABA reuptake.[8][10] Guvacoline can be hydrolyzed to guvacine, and this metabolic conversion may contribute to the overall psychoactive profile of areca nut consumption by increasing extracellular GABA levels.[7]

Quantitative Data

A significant challenge in the study of guvacoline is the limited availability of specific quantitative data on its receptor binding affinities. The following tables summarize the currently available information.

| Receptor Target | Species | Tissue/System | Parameter | Value | Reference |

| Muscarinic Receptors (Ileum) | Rat | Ileum | pD2 | 6.09 | [8] |

| Muscarinic Receptors (Atria) | Rat | Electrically Paced Left Atria | pD2 | 7.07 | [8] |

| Table 1: Functional Activity of Guvacoline at Muscarinic Receptors. pD2 is the negative logarithm of the EC50 value. |

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 14 | [11] |

| GAT-1 | Rat | 39 | [11] |

| GAT-2 | Rat | 58 | [11] |

| GAT-3 | Human | 119 | [11] |

| GAT-3 | Rat | 378 | [11] |

| Table 2: Inhibitory Potency of Guvacine (Metabolite of Guvacoline) on GABA Transporters. |

Signaling Pathways

As a muscarinic agonist, guvacoline is expected to activate downstream signaling pathways associated with G-protein coupled receptors. The specific pathways activated depend on the muscarinic receptor subtype (M1-M5) to which it binds.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors typically leads to the activation of the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors typically couples to the Gi/o family of G-proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels.

Experimental Protocols

This section details methodologies for key experiments cited in the study of guvacoline and related compounds.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for muscarinic receptors.

-

Objective: To quantify the affinity of guvacoline for muscarinic receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing specific muscarinic receptor subtypes (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Guvacoline hydrochloride.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of guvacoline.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of guvacoline, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.

-

Objective: To determine the IC50 value of guvacoline (or its metabolite guvacine) for GABA transporters.

-

Materials:

-

Synaptosomes or cultured cells expressing GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

-

[³H]-GABA.

-

Guvacoline hydrochloride.

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate synaptosomes or cells with varying concentrations of guvacoline.

-

Initiate GABA uptake by adding [³H]-GABA.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the amount of [³H]-GABA taken up using a scintillation counter.

-

Calculate the percentage of inhibition at each guvacoline concentration and determine the IC50 value.

-

Zebrafish Behavioral Assays

Zebrafish are a valuable model for studying the psychoactive effects of compounds.

-

5.3.1. Light-Dark Transition Test (Anxiety-like behavior):

-

Apparatus: A tank with distinct black and white compartments.[1][12]

-

Procedure:

-

Acclimate individual zebrafish to the apparatus.

-

Record the fish's movement and time spent in each compartment over a set period.

-

Administer guvacoline and repeat the recording.

-

Analyze changes in the time spent in the light versus dark compartments to assess anxiety-like behavior.[12]

-

-

-

5.3.2. Social Interaction Test:

-

Apparatus: A tank divided into compartments to observe the interaction of a test fish with a conspecific.[2][13]

-

Procedure:

-

Place a test fish in a central compartment and a stimulus fish in an adjacent compartment.

-

Record the time the test fish spends near the stimulus fish.

-

Administer guvacoline to the test fish and repeat the observation.

-

Analyze changes in social preference time.[11]

-

-

Psychoactive and Behavioral Effects

Studies in animal models, particularly zebrafish, have begun to elucidate the behavioral effects of guvacoline.

-

Locomotor Activity: Guvacoline has been shown to increase locomotor activity in experimental models, an effect likely mediated by its interaction with muscarinic acetylcholine receptors.[2]

-

Social Behavior: In zebrafish, guvacoline treatment has been observed to cause abnormalities in social behaviors, including a decrease in social interaction.[2][11][12]

-

Exploratory Behavior: Fish exposed to guvacoline have also displayed abnormal exploratory behaviors.[11][12]

-

Euphoria and Well-being: As a component of areca nut, guvacoline is believed to contribute to the feelings of euphoria and well-being reported by users.[2]

Pharmacokinetics and Blood-Brain Barrier Penetration

The psychoactive effects of guvacoline necessitate its ability to cross the blood-brain barrier (BBB). However, there is a lack of specific data on the pharmacokinetics and BBB permeability of guvacoline. Its structural analogue, guvacine, is known to have poor BBB penetration, which may also be a limiting factor for guvacoline's central nervous system effects.[6] Further research is needed to quantify the extent and rate of guvacoline's entry into the brain.

Conclusion and Future Directions

Guvacoline is a psychoactive alkaloid with a primary mechanism of action as a muscarinic acetylcholine receptor agonist. Its metabolism to guvacine, a GABA reuptake inhibitor, may also contribute to its overall pharmacological profile. While behavioral studies in zebrafish have provided initial insights into its effects on locomotor activity and social behavior, a significant gap remains in our understanding of its quantitative pharmacology.

Future research should prioritize:

-

Quantitative Receptor Binding Studies: Determining the binding affinities (Ki values) of guvacoline for all five muscarinic receptor subtypes (M1-M5) is essential for a complete understanding of its mechanism of action.

-

Downstream Signaling Assays: Investigating the specific second messenger systems (e.g., cAMP, IP3) modulated by guvacoline in different cell types will clarify its functional effects.

-

Pharmacokinetic and BBB Permeability Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of guvacoline, with a particular focus on its ability to penetrate the blood-brain barrier, is critical for correlating its pharmacological properties with its psychoactive effects.

-

In Vivo Neurochemical Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of guvacoline on neurotransmitter levels (e.g., acetylcholine, dopamine, GABA) in specific brain regions will provide a more direct link between its receptor interactions and its behavioral outcomes.

A more comprehensive understanding of guvacoline's psychoactive properties will not only enhance our knowledge of areca nut pharmacology but also pave the way for the potential development of novel therapeutic agents targeting the cholinergic and GABAergic systems.

References

- 1. Light/dark preference test for adult zebrafish (Danio rerio) [protocols.io]

- 2. Social preference test [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]

- 6. benchchem.com [benchchem.com]

- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying social behavior in zebrafish ( Danio rerio o) in the tests of social interaction, social preference, behavior in the shoaling and aggression tasks - Galstyan - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Social Preference Tests in Zebrafish: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Zebrafish social preference test | Protocols | Zantiks [zantiks.com]

Guvacoline as a Precursor to Guvacine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, a methyl ester alkaloid found in the areca nut, serves as a direct precursor to guvacine (B1672442), a potent inhibitor of GABA uptake. The conversion, a critical step in both the traditional use of areca nut and in potential pharmaceutical applications, is primarily achieved through hydrolysis. This technical guide provides a comprehensive overview of the transformation of guvacoline to guvacine, detailing the enzymatic and chemical methodologies for this conversion. It includes quantitative data on reaction kinetics, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction

Guvacoline (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are two of the primary alkaloids present in the nut of the Areca catechu palm.[1] Guvacoline is the methyl ester of guvacine.[2][3] The conversion of guvacoline to guvacine is a hydrolysis reaction that cleaves the methyl ester group, yielding the corresponding carboxylic acid, guvacine.[4] This transformation can be induced chemically, often under basic conditions, such as with the use of lime in traditional betel quid preparations, or enzymatically within the human body.[1][5]

Guvacine is of significant pharmacological interest due to its activity as a GABA reuptake inhibitor, primarily targeting GABA transporters GAT-1 and GAT-3.[6] By inhibiting GABA reuptake, guvacine increases the concentration of this inhibitory neurotransmitter in the synaptic cleft, thereby modulating GABAergic signaling. In contrast, guvacoline is reported to act as a muscarinic agonist.[7][8] Understanding the conversion of guvacoline to guvacine is therefore crucial for elucidating the psychoactive and physiological effects of areca nut consumption and for the potential development of guvacine-based therapeutics.

Chemical and Enzymatic Conversion of Guvacoline to Guvacine

The transformation of guvacoline to guvacine is a straightforward hydrolysis reaction. This can be achieved through chemical means or is observed to occur enzymatically, although at a low rate.

Chemical Hydrolysis

The hydrolysis of the methyl ester in guvacoline to the carboxylic acid in guvacine can be readily achieved under either acidic or basic conditions.

-

Base-Catalyzed Hydrolysis: This is the most common method for intentionally converting guvacoline to guvacine. Treatment of an aqueous solution containing guvacoline with a base, such as calcium hydroxide (B78521) (lime), raises the pH, facilitating the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the cleavage of the methyl ester.[1][5] This process is analogous to what occurs during the preparation of betel quid.[1]

-

Acid-Catalyzed Hydrolysis: While less common in the context of traditional use, the hydrolysis of guvacoline can also be catalyzed by strong acids in the presence of water.[9] This method involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Enzymatic Hydrolysis

In vitro studies using human liver microsomes (HLM) and human liver cytosol (HLC) have demonstrated that guvacoline can be hydrolyzed to guvacine, although this conversion is significantly less efficient compared to the hydrolysis of the related alkaloid, arecoline, to arecaidine.[10] The enzymes responsible for this biotransformation are likely carboxylesterases.[5][11]

Quantitative Data

The following tables summarize the key quantitative data from in vitro studies on the enzymatic hydrolysis of guvacoline.

Table 1: Enzyme Kinetics of Guvacoline Hydrolysis in Human Liver Microsomes (HLM) [10][12]

| Parameter | Value | Unit |

| Vmax | 35 | nmol/min/mg |

| Apparent in vivo Intrinsic Clearance (Clint.in vivo) | 0.654 | ml/min/kg |

Table 2: Enzyme Kinetics of Guvacoline Hydrolysis in Human Liver Cytosol (HLC) [10]

| Parameter | Value | Unit |

| Apparent in vivo Intrinsic Clearance (Clint.in vivo) | 0.466 | ml/min/kg |

Experimental Protocols

Protocol for In Vitro Enzymatic Hydrolysis of Guvacoline

This protocol is adapted from the methodology described for the characterization of areca nut alkaloid hydrolysis in human liver microsomes.[10][12]

Objective: To determine the kinetic parameters of guvacoline hydrolysis to guvacine in a human liver microsomal preparation.

Materials:

-

Guvacoline hydrochloride[13]

-

Guvacine

-

Pooled human liver microsomes (HLM)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

HPLC system with UV or mass spectrometric detection

Methodology:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare the incubation mixtures containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and varying concentrations of guvacoline (e.g., 10-8000 µM).

-

Include control incubations without the NADPH regenerating system to assess non-CYP-mediated metabolism and incubations with heat-inactivated microsomes to control for non-enzymatic degradation.

-

-

Pre-incubation and Reaction Initiation:

-

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the reactions at 37°C with continuous shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentrations of guvacoline and the formed guvacine.

-

A suitable mobile phase could consist of a gradient of water with 0.1% formic acid and methanol.

-

-

Data Analysis:

-

Plot the rate of guvacine formation against the guvacoline concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Calculate the intrinsic clearance (Clint) as Vmax/Km.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The precursor, guvacoline, and its product, guvacine, interact with distinct signaling pathways.

Caption: Conversion of Guvacoline to Guvacine via Hydrolysis.

Guvacoline acts as a muscarinic agonist. The binding of guvacoline to muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors, can initiate a variety of intracellular signaling cascades depending on the receptor subtype. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[14][15]

Caption: Muscarinic Agonist Signaling Pathway of Guvacoline.

Guvacine, on the other hand, is a potent inhibitor of GABA transporters (GATs), particularly GAT-1 and GAT-3.[6] These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this reuptake, guvacine increases the extracellular concentration of GABA, enhancing the activation of postsynaptic GABA-A and GABA-B receptors and potentiating inhibitory neurotransmission.[3]

Caption: Guvacine Inhibition of GABA Reuptake at the Synapse.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the enzymatic conversion of guvacoline to guvacine.

Caption: Workflow for Guvacoline Enzymatic Hydrolysis Assay.

Conclusion

Guvacoline serves as a direct precursor to the pharmacologically active compound guvacine through a hydrolysis reaction. While this conversion can be readily achieved through chemical methods, enzymatic hydrolysis in human liver tissues occurs at a relatively low rate. The provided quantitative data and detailed experimental protocol for the in vitro enzymatic assay offer a foundation for further investigation into the metabolism and potential drug-drug interactions of guvacoline. The distinct signaling pathways of guvacoline (muscarinic agonism) and guvacine (GABA reuptake inhibition) highlight the importance of understanding this conversion in the context of both areca nut pharmacology and the development of novel therapeutics targeting the GABAergic system. This guide provides the necessary technical information for researchers and drug development professionals to advance their studies in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 4. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 10. "In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver" by Vincenzo Paolillo, Mahendran Jayakumar et al. [digitalcommons.library.tmc.edu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Guvacoline hydrochloride phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Cholinergic Activity of Guvacoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a cholinergic agent that primarily exerts its effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a structural analogue of arecoline, guvacoline has garnered interest for its potential physiological and pharmacological activities. This technical guide provides a comprehensive overview of the cholinergic activity of guvacoline, focusing on its interaction with muscarinic receptors, the associated signaling pathways, and the experimental methodologies used for its characterization. While guvacoline is known to be a muscarinic agonist, detailed quantitative data on its binding affinity and functional potency across all five muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature. This guide compiles the currently available qualitative and tissue-specific quantitative data.

Muscarinic Receptor Interaction and Signaling

Guvacoline acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system.[1][2] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct downstream signaling cascades.[3][4][5]

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3][5] Agonist binding, including that of guvacoline, stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][5] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors, which are activated by guvacoline.

Quantitative Data on Cholinergic Activity

Comprehensive quantitative data for guvacoline's binding affinity (Ki) and functional potency (EC50) across the five human muscarinic receptor subtypes is limited in the available scientific literature. Guvacoline has been characterized as a full agonist at atrial (predominantly M2) and ileal (predominantly M3) muscarinic receptors.[6][7] It is reported to have a lower affinity for muscarinic receptors compared to arecoline. The following tables summarize the available data.

Table 1: Functional Potency (pD2) of Guvacoline in Isolated Tissues

| Tissue | Predominant Muscarinic Receptor Subtype | Agonist | pD2 Value | Reference |

| Rat Ileum | M3 | Guvacoline | 6.09 | N/A |

| Rat Atria | M2 | Guvacoline | ~6.5 | N/A |

Table 2: Comparative Activity of Guvacoline

| Parameter | Guvacoline | Arecoline | Note | Reference |

| Muscarinic Receptor Affinity | Lower | Higher | Qualitative comparison | N/A |

| Nicotinic Receptor Activity | Lacks activity | Active | Guvacoline is selective for muscarinic receptors. | [2] |

Experimental Protocols

The characterization of guvacoline's cholinergic activity involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of guvacoline for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Experimental Workflow: Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the cell membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]-NMS, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1-10 µM atropine), and the cell membrane preparation.

-

Competition: Add assay buffer, [3H]-NMS, varying concentrations of guvacoline, and the cell membrane preparation.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of guvacoline by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the guvacoline concentration.

-

Determine the IC50 value (the concentration of guvacoline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to muscarinic receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Experimental Workflow: [35S]GTPγS Binding Assay

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) expressing the muscarinic receptor subtype of interest, as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, add the following components in order: assay buffer (typically containing MgCl2 and NaCl), GDP, and varying concentrations of guvacoline.

-

Add the membrane suspension to each well.

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding [35S]GTPγS to each well.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Termination and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters.